

Unveiling the Safety Profile of Benzyl Butyrate: A Toxicological and Dermatological Review

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Compound of Interest

Compound Name: *Benzyl butyrate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl butyrate, a fruity-scented ester, is a common ingredient in fragrances, flavorings, and cosmetics. This widespread use necessitates a thorough understanding of its toxicological and dermatological properties to ensure consumer and occupational safety. This technical guide provides a comprehensive review of the available safety data on **benzyl butyrate**, with a focus on quantitative data, detailed experimental methodologies, and the underlying metabolic and signaling pathways.

Toxicological Profile

The toxicological assessment of **benzyl butyrate** encompasses acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. The data consistently indicates a low order of acute toxicity and a lack of significant local dermal effects.

Acute Toxicity

The acute toxicity of **benzyl butyrate** has been evaluated via oral and dermal routes. The median lethal dose (LD50) provides a quantitative measure of a substance's short-term poisoning potential.

Endpoint	Species	Route	Value	Reference
LD50	Rat (male/female)	Oral	2330 mg/kg bw	[1] [2] [3]
LD50	Rabbit	Dermal	> 5000 mg/kg bw	[1] [3] [4]

Dermatological Effects

Skin Irritation: Multiple safety data sheets and toxicological reviews indicate that **benzyl butyrate** is not considered to be a skin irritant.[\[5\]](#) In studies following the OECD Guideline 404 for Acute Dermal Irritation/Corrosion, the application of **benzyl butyrate** to the skin of rabbits did not produce significant erythema or edema.

Skin Sensitization: **Benzyl butyrate** is not classified as a skin sensitizer.[\[5\]](#) This conclusion is supported by data from studies such as the Local Lymph Node Assay (LLNA), which is conducted according to OECD Guideline 429.

Eye Irritation: The available data suggests that **benzyl butyrate** is not an eye irritant.[\[5\]](#)

Genotoxicity

The genotoxic potential of **benzyl butyrate** has been evaluated, often in conjunction with data from its structural analog, benzyl acetate. The consensus from these assessments is that **benzyl butyrate** is not genotoxic.[\[6\]](#)[\[7\]](#) Key assays used to determine genotoxicity include the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay.

Experimental Protocols

To ensure the reliability and reproducibility of toxicological data, standardized experimental protocols are employed. The following sections detail the methodologies for the key dermatological and genotoxicity assays.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

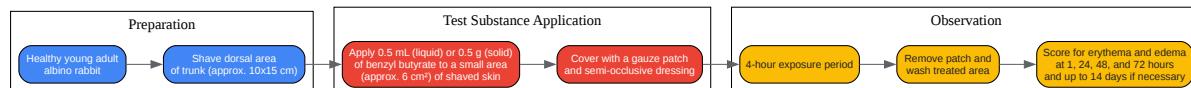
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Figure 1: Experimental workflow for the Acute Dermal Irritation/Corrosion test (OECD 404).

Skin Sensitization: Local Lymph Node Assay (OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application.

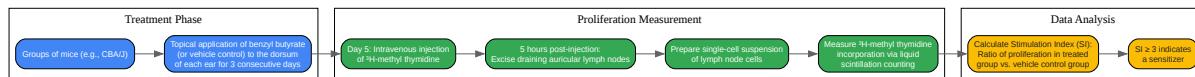
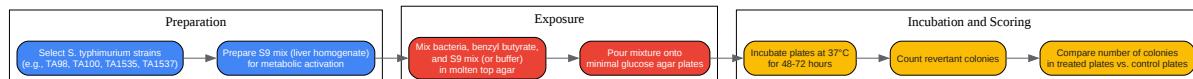
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Figure 2: Experimental workflow for the Skin Sensitization Local Lymph Node Assay (OECD 429).

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses strains of *Salmonella typhimurium* that are mutated to require histidine for growth. The assay assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

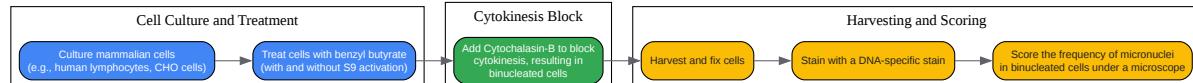


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Figure 3: Experimental workflow for the Ames Test.

Genotoxicity: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.



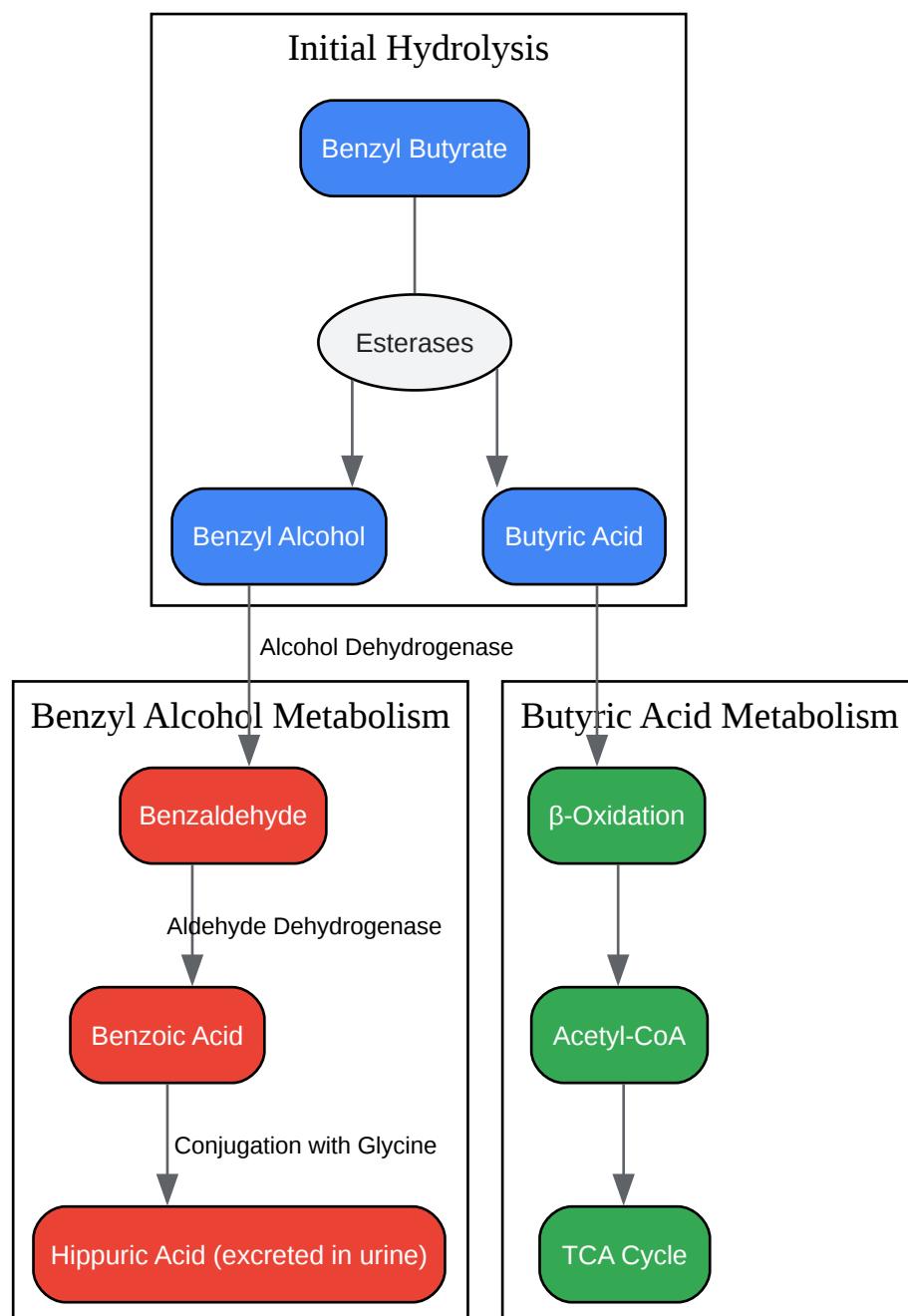
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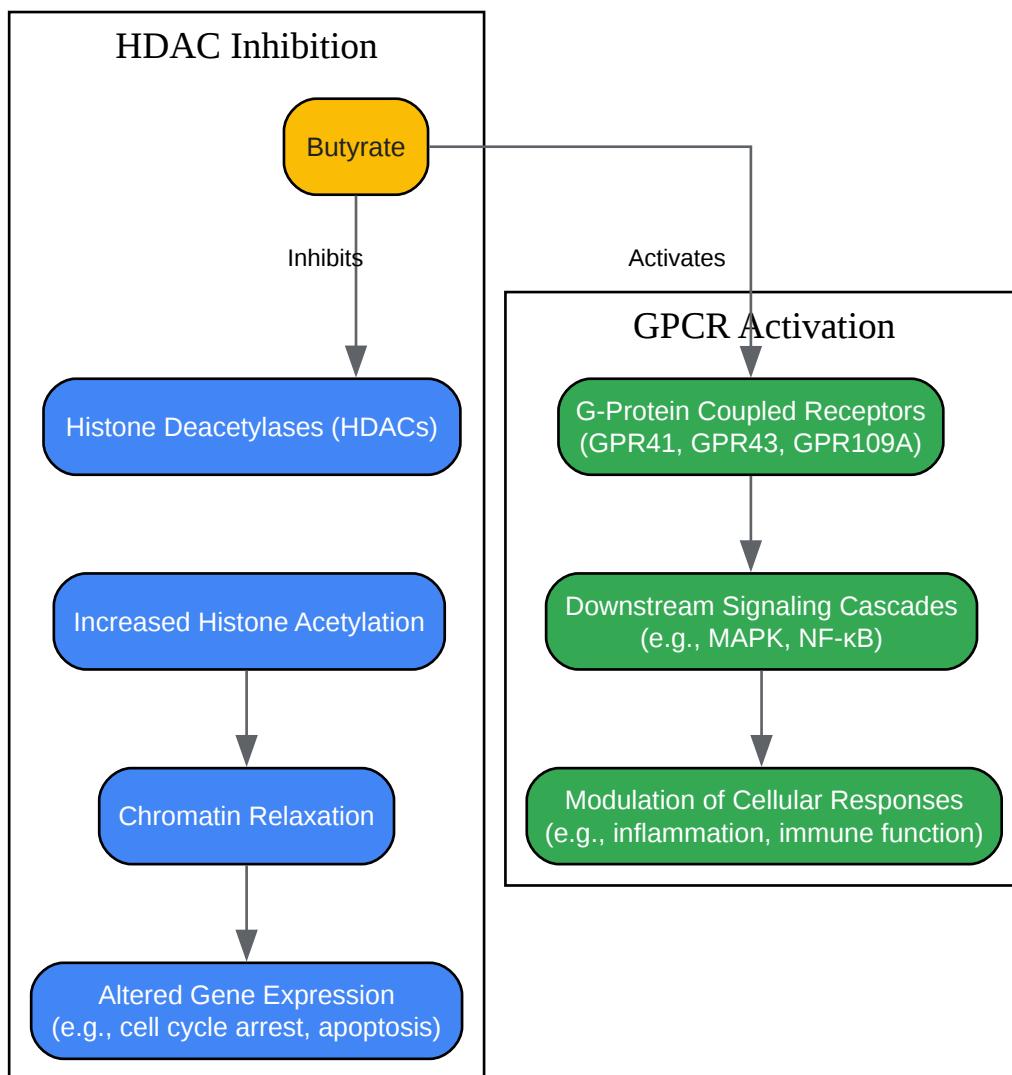
Figure 4: Experimental workflow for the In Vitro Micronucleus Assay.

Metabolic and Signaling Pathways

The biological effects of **benzyl butyrate** are intrinsically linked to its metabolism. It is anticipated that **benzyl butyrate** is rapidly hydrolyzed in the body by esterases into its constituent molecules: benzyl alcohol and butyric acid. The subsequent metabolic pathways of these two molecules are well-characterized.

Metabolic Pathway of Benzyl Butyrate





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